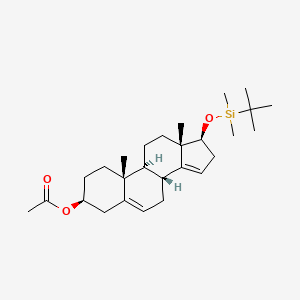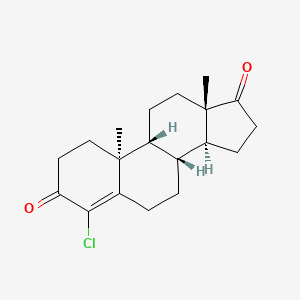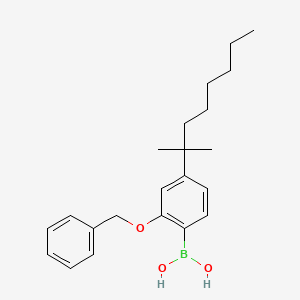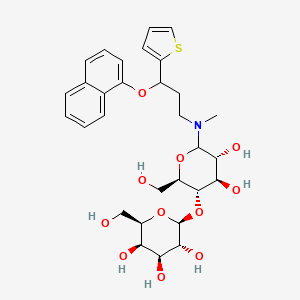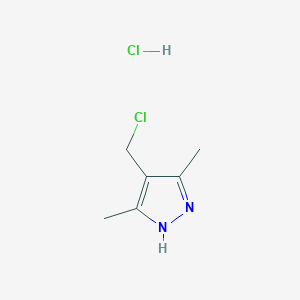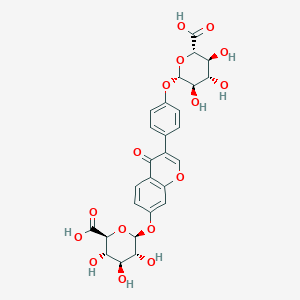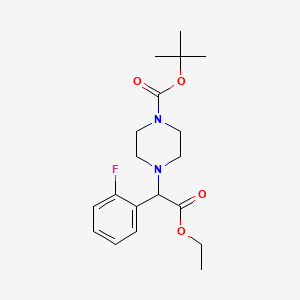
Tert-butyl 4-(2-ethoxy-1-(2-fluorophenyl)-2-oxoethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]- typically involves the reaction of piperazine with acetic acid derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butoxycarbonyl (Boc) protecting group . The reaction conditions often require an inert atmosphere and a suitable solvent such as dichloromethane. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Análisis De Reacciones Químicas
1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Hydrolysis: The Boc protecting group can be removed through acid or base-catalyzed hydrolysis, yielding the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]- is widely used in scientific research due to its versatility. Some of its applications include:
Biology: This compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparación Con Compuestos Similares
1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]- can be compared with similar compounds such as:
- 4-[(1,1-Dimethylethoxy)carbonyl]-α-phenyl-1-piperazineacetic acid
- 4-[(1,1-Dimethylethoxy)carbonyl]-α-(4-nitrophenyl)-1-piperazineacetic acid
These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and applications. The unique tert-butoxycarbonyl group in 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-, for example, provides specific reactivity and stability that may not be present in other related compounds.
Propiedades
Fórmula molecular |
C19H27FN2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-ethoxy-1-(2-fluorophenyl)-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27FN2O4/c1-5-25-17(23)16(14-8-6-7-9-15(14)20)21-10-12-22(13-11-21)18(24)26-19(2,3)4/h6-9,16H,5,10-13H2,1-4H3 |
Clave InChI |
WOQKMIFJXNHFPU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1F)N2CCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



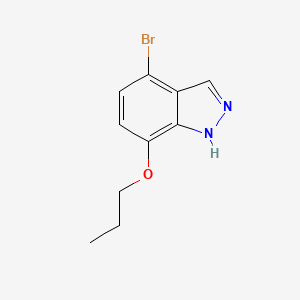
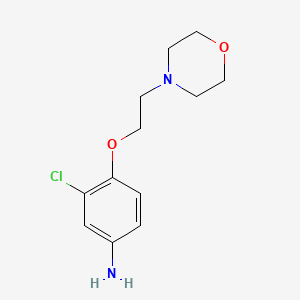
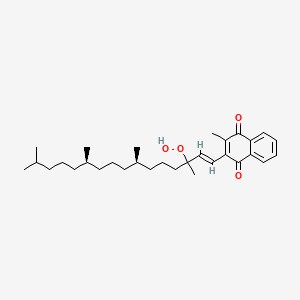
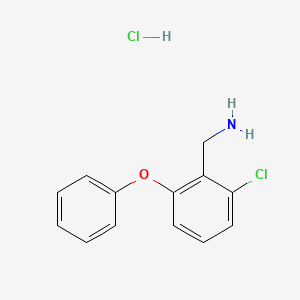
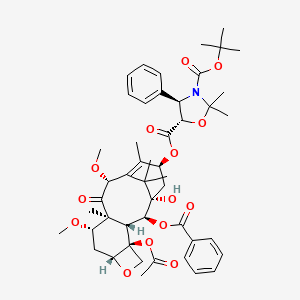
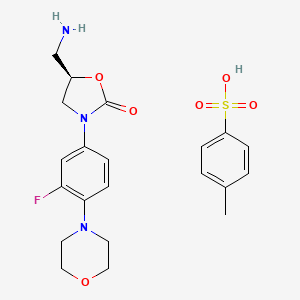
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)
